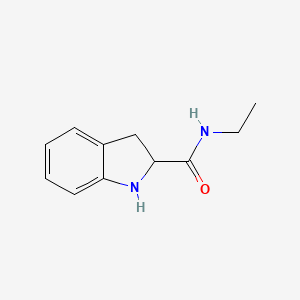
5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom at the 5th position and an iodomethyl group at the 2nd position of the dihydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran typically involves the bromination and iodination of a dihydrobenzofuran precursor One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to undergo specific chemical modifications.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the dihydrobenzofuran ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in having both bromine and iodine atoms, but differs in the core structure being a pyrimidine ring.
2-Bromo-5-iodobenzofuran: Similar in having bromine and iodine atoms on a benzofuran ring but differs in the position of the substituents.
5-Bromo-2-chlorobenzofuran: Similar in having a bromine atom on the benzofuran ring but differs in having a chlorine atom instead of an iodine atom.
Uniqueness
5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran is unique due to the specific positioning of the bromine and iodomethyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H8BrIO |
|---|---|
Molekulargewicht |
338.97 g/mol |
IUPAC-Name |
5-bromo-2-(iodomethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrIO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5H2 |
InChI-Schlüssel |
SBYZEICPPQPFLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C=C(C=C2)Br)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)

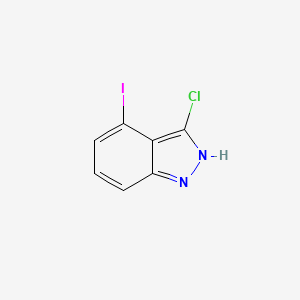


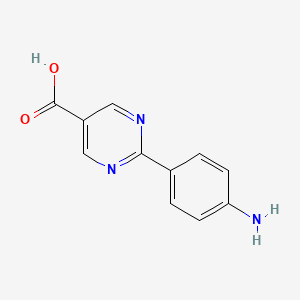
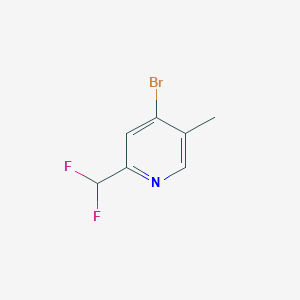
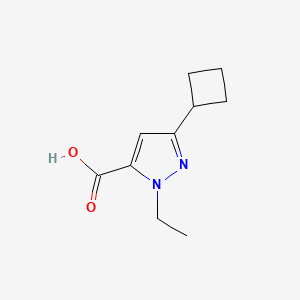
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)
